The compound (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic molecule notable for its unique structural attributes, which include a thiazole ring, a cyano group, and a methoxy-substituted phenyl acetate moiety. This compound is classified within the realm of organic chemistry, particularly as an aromatic compound due to its multiple aromatic systems and functional groups. Its molecular formula is with a molecular weight of approximately 466.51 g/mol.
The synthesis of (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate can be achieved through various methods. Key synthetic routes typically involve:
These methods underscore the significance of reagent selection and reaction conditions to optimize yield and purity.
The molecular structure of (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate features several distinct components:
The structural representation can be visualized through its InChI and SMILES notations:
InChI=1S/C24H22N2O6S/c1-14(27)32-23-21(30-4)9-15(10-22(23)31-5)8-17(12-25)24-26-18(13-33-24)16-6-7-19(28-2)20(11-16)29-3/h6-11,13H,1-5H3/b17-8+CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC).(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate exhibits versatility in chemical reactions. Key reactions include:
These reactions highlight the compound's potential utility in synthetic organic chemistry.
The mechanism of action for (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate involves interactions with biological targets that may lead to significant biological activities. Preliminary studies suggest that compounds with similar structures exhibit activities such as:
Understanding these mechanisms is crucial for validating the therapeutic potential of this compound.
The physical and chemical properties of (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate include:
These properties are vital for determining the compound's behavior in various applications.
The applications of (E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate span several scientific fields:
These applications underscore the compound's significance in advancing research across multiple disciplines.
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4